N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide
Description
N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide is a hydrobromide salt of a substituted phenethylamine derivative. Its structure comprises:
- A 5-bromo-2-methoxybenzyl group (aromatic ring with bromine at position 5 and methoxy at position 2).
- A 2-(2-fluorophenyl)ethanamine backbone (phenethylamine with fluorine at the ortho position of the phenyl ring).
This compound shares structural motifs with hallucinogenic phenethylamines (e.g., NBOMe series) but differs in substituent patterns and salt form. Its molecular weight is approximately 419 g/mol (inferred from analogs in ), with a logP of ~4.67, indicating high lipophilicity . The hydrobromide salt enhances stability and solubility compared to freebase forms.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFNO.BrH/c1-20-16-7-6-14(17)10-13(16)11-19-9-8-12-4-2-3-5-15(12)18;/h2-7,10,19H,8-9,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRJDEJDIRNKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCC2=CC=CC=C2F.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the benzyl ring.
Methoxylation: Addition of a methoxy group to the benzyl ring.
Fluorination: Introduction of a fluorine atom to the phenyl ring.
Amine Formation: Formation of the ethanamine backbone through reductive amination or other suitable methods.
Hydrobromide Formation: Conversion of the free base to the hydrobromide salt for improved stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or oxime group.
Reduction: Reduction of the bromine or fluorine substituents under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions could introduce new functional groups to the benzyl or phenyl rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Positional Isomerism: 2-Fluorophenyl vs. 3-Fluorophenyl Derivatives
The ortho-fluorophenyl substitution in the target compound distinguishes it from analogs like N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide (CAS 1609409-20-2, ). Key differences include:
- Steric and Electronic Effects : Ortho-substituents may induce steric hindrance, altering receptor binding conformations compared to meta-substituted analogs.
- Receptor Affinity: Fluorine’s electronegativity and position influence interactions with serotonin receptors (e.g., 5-HT2A).
| Property | Target Compound (2-Fluorophenyl) | 3-Fluorophenyl Analog () |
|---|---|---|
| Fluorine Position | Ortho | Meta |
| Molecular Weight (g/mol) | ~419 | 419 |
| logP | ~4.67 | 4.67 |
| Salt Form | Hydrobromide | Hydrobromide |
Comparison with NBOMe Derivatives
The NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe) features a 2-methoxybenzyl group and halogenated phenyl rings. Key contrasts with the target compound:
- Benzyl Substituents : The target compound’s benzyl group has 5-bromo-2-methoxy instead of the NBOMe’s 4-halogen-2,5-dimethoxy pattern ().
- Receptor Activity: NBOMe derivatives are potent 5-HT2A agonists with hallucinogenic effects . The target compound’s lack of a 4-position halogen and distinct methoxy arrangement may reduce 5-HT2A affinity but retain partial agonism.
- Lipophilicity : The bromine and methoxy substituents in the target compound contribute to a logP (~4.67) comparable to 25I-NBOMe (logP ~4.5), suggesting similar blood-brain barrier penetration .
Comparison with Indole and Thiophene Derivatives
–6 and 15 describe analogs with indole-3-yl or thiophene groups instead of fluorophenyl:
- N-(5-bromo-2-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide (CAS 331970-54-8) replaces fluorophenyl with indole, enhancing interactions with hydrophobic receptor pockets .
- 2-(2-Fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine () uses a thiophene-methyl group, reducing aromaticity compared to benzyl derivatives.
Physicochemical and Pharmacokinetic Properties
- Salt Form : Hydrobromide salts (target compound and ) improve aqueous solubility compared to hydrochlorides (e.g., 25B-NBOMe HCl in ) .
- Rotatable Bonds : The target compound has 6 rotatable bonds (inferred from ), offering conformational flexibility for receptor interactions.
- Stereochemistry : The compound is achiral, simplifying synthesis compared to chiral NBOMe derivatives .
Biological Activity
N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H17BrFNO·HBr
- Molecular Weight : 368.23 g/mol
- Purity : 95% .
This compound exhibits its biological activity primarily through modulation of serotonin receptors and ion channels. The compound has been identified as an inhibitor of the KtrAB ion channel complex, crucial for potassium homeostasis in bacteria, thereby interfering with pathogen survival in host cells . This mechanism suggests potential applications in antimicrobial therapies.
Biological Activities
- Antimicrobial Activity :
- Serotonin Receptor Modulation :
Study 1: Antimicrobial Efficacy
In a study published in Frontiers in Microbiology, researchers evaluated the efficacy of N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide against pathogenic bacteria. The findings revealed that the compound significantly inhibited the growth of Bacillus species, demonstrating its potential as an antimicrobial agent .
Study 2: Serotonergic Effects
Another investigation focused on the serotonergic effects of related compounds and their impact on body temperature regulation. The results indicated that activation of serotonin receptors could lead to hypothermic responses in animal models, suggesting a broader pharmacological profile for derivatives of this compound .
Data Table: Summary of Biological Activities
Q & A
Q. What strategies validate target engagement in vivo for neuropharmacological studies?
- Methodological Answer : Use adult zebrafish models for dose-response behavioral assays (e.g., locomotor activity, anxiety-like behaviors) paired with HPLC-MS/MS to quantify brain levels of serotonin and metabolites. Compare effects to structurally controlled analogs (e.g., 24H-NBF) to isolate target-specific activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
